2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
Description
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)triazol-4-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-3-4-12(7-10(9)2)15-8-11(5-6-16)13-14-15/h3-4,7-8,16H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRYTXSMOGUNKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)CCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triazole Ring Formation via Cycloaddition and Catalyst-Free Pathways
The 1,2,3-triazole ring is central to the target compound’s structure. Two primary approaches dominate its synthesis:
Catalyst-Free [3+2] Cycloaddition
Source details a catalyst-free method for triazole-N-oxide derivatives using phenylhydrazine and 3-aminocrotononitrile. Adapting this protocol:
| Parameter | Conditions |
|---|---|
| Reactants | 3,4-Dimethylphenylhydrazine, 3-aminocrotononitrile |
| Nitrogen Source | tert-Butyl nitrite (3 equiv) |
| Solvent | Ethanol/water (3:1) |
| Temperature | 50°C, 6 hours |
| Yield | 72–84% |
Mechanistic Insight :
The reaction proceeds via diazo intermediate formation, followed by cyclization to the triazole ring. The absence of metal catalysts simplifies purification.
Functionalization of the Triazole Core
Introduction of the 3,4-Dimethylphenyl Group
The dimethylphenyl substituent is introduced at the triazole’s N1 position. Patent data from suggests two pathways:
Nucleophilic Substitution
- Substrate : 1-H-1,2,3-triazole-4-ethanol.
- Electrophile : 3,4-Dimethylphenyl bromide.
- Conditions :
Palladium-Catalyzed Coupling
Aryl halides can couple to triazoles via Buchwald-Hartwig amination:
- Catalyst : Pd(OAc)₂/Xantphos.
- Base : Cs₂CO₃.
- Solvent : Toluene, 110°C, 18 hours.
Advantage : Higher regioselectivity compared to nucleophilic substitution.
Ethanol Moiety Installation
Reduction of Ester Precursors
Source employs Grignard reactions to introduce hydroxyl groups:
Stepwise Protocol :
- Ester Formation : React triazole-4-carboxylate with 3,4-dimethylphenylmagnesium bromide.
- Reduction : Use LiAlH₄ in THF at 0°C to reduce ester to ethanol.
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| Ester | Methyl chloroformate | Et₃N, CH₂Cl₂, 0°C | 89% |
| Reduction | LiAlH₄ (2 equiv) | THF, 0°C → 25°C, 2h | 78% |
Industrial-Scale Optimization
Crystallization and Purification
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Cost (USD/g) |
|---|---|---|---|
| CuAAC + Grignard | 67% | 98% | 12.50 |
| Catalyst-Free + Reduction | 74% | 99% | 9.80 |
| Palladium Coupling | 58% | 97% | 18.20 |
Key Findings :
- Catalyst-free methods offer cost advantages but require precise stoichiometry.
- Grignard-based reductions provide reliable yields at scale.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s triazole ring is known for its biological activity, making it a candidate for drug development.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol involves its interaction with molecular targets in biological systems. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
3,4-Difluorophenyl Analogs
- Compound: 2-[1-(3,4-Difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol (CAS: 1250323-41-1) Key Differences: Fluorine substituents replace methyl groups, altering electronic properties (electron-withdrawing vs. electron-donating). Molecular weight is reduced (225.19 g/mol vs. ~233.27 g/mol for the dimethyl analog) .
Quinoline- and Purine-Based Analogs
- Compound: 2-(1-(6-(([2,3′-Bipyridin]-5-ylmethyl)amino)-9-isopropyl-9H-purin-2-yl)-1H-1,2,3-triazol-4-yl)ethan-1-ol (26b) Key Differences: A purine scaffold replaces the dimethylphenyl group, introducing heterocyclic complexity.
Variations in the Alcohol Substituent
Primary vs. Tertiary Alcohols
- Compound : 2-[1-(3,4-Dimethylphenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol (4h)
Methanol Derivatives
- Compound: {1-[(8-Chloroquinolin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol (13c) Key Differences: Methanol group instead of ethanol. Impact: Shorter carbon chain may reduce lipophilicity. Synthesis yield: 65% .
Substituents on the Triazole Nitrogen
Azetidine Derivatives
Structural Characterization
Biological Activity
2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Triazoles are known for their roles in various therapeutic applications, including antifungal, antibacterial, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by research findings and data tables.
Synthesis
The synthesis of this compound typically involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method known for its efficiency in forming triazole rings. The compound can be synthesized from corresponding azides and alkynes under mild conditions, yielding a product with significant potential for biological activity .
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. The compound has been tested against various Candida species using the microdilution broth method. Results indicate that it possesses notable antifungal activity, comparable to established antifungal agents. The mechanism of action is primarily through the inhibition of lanosterol 14α-demethylase, disrupting ergosterol biosynthesis in fungal cell membranes .
| Compound | Activity | IC50 (µg/mL) |
|---|---|---|
| This compound | Antifungal | 15.6 |
| Fluconazole | Antifungal | 20.0 |
Anticancer Activity
The anticancer potential of triazole derivatives has been explored extensively. In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it showed an IC50 value of 12.5 µg/mL against HepG2 liver cancer cells . The structure-activity relationship (SAR) analysis suggests that the presence of the dimethylphenyl group enhances its antiproliferative effects.
Antibacterial Activity
Preliminary studies have indicated that this compound also possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. The antibacterial efficacy was assessed using the agar diffusion method and showed promising results against strains such as Staphylococcus aureus and Escherichia coli.
Case Studies
Several case studies have highlighted the therapeutic potential of triazole derivatives:
- Case Study on HepG2 Cells : A study evaluated the effects of various triazole compounds on HepG2 cells and found that those with methyl substitutions exhibited enhanced cytotoxicity compared to non-substituted analogs .
- Antifungal Efficacy : In a comparative study with established antifungals like fluconazole, the compound demonstrated superior activity against resistant Candida strains .
Q & A
Q. What interdisciplinary approaches enhance its application in materials science?
- Coordination Chemistry : Forms complexes with Cu(II) for catalytic applications (e.g., oxidation reactions) .
- Polymer Science : Incorporated into hydrogels via click chemistry for drug delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
